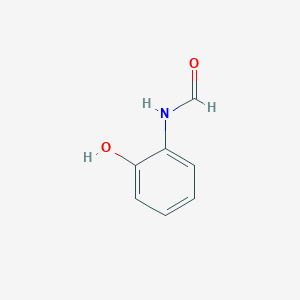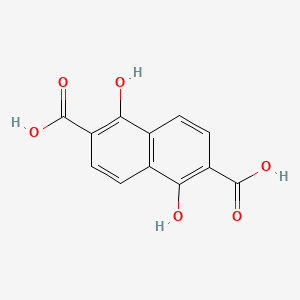
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid
説明
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid is a compound with the molecular formula C12H8O6 . It is a divalent linker used in the construction of organic frameworks . This compound has strong dispersive interactions and high concentrations of cations .
Molecular Structure Analysis
The molecular structure of 1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid is characterized by its IUPAC name 1,5-dihydroxy-2,6-naphthalenedicarboxylic acid . Its InChI code is 1S/C12H8O6/c13-9-5-1-3-7 (11 (15)16)10 (14)6 (5)2-4-8 (9)12 (17)18/h1-4,13-14H, (H,15,16) (H,17,18) .Chemical Reactions Analysis
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid has been shown to form coordination polymers with Zn, Ni, Al, and Fe +3 . It also has an electron-donating property that adsorbs well to electron-deficient sites .Physical And Chemical Properties Analysis
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid has a molecular weight of 248.19 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 248.03208797 g/mol .科学的研究の応用
Thermal Stability in Coordination Polymers
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid forms coordination polymers with various metals like Zn, Ni, Al, and Fe+3, displaying significant thermal stability. For example, polymers formed with Zn show higher thermal stability compared to those with Fe and Ni. These findings suggest its potential application in materials science, particularly in the design of thermally stable polymers (Tomic, 1965).
Application in Poly(ester-imide) Synthesis
This compound is utilized in the synthesis of new dicarboxylic acids which are further polycondensed to form poly(ester-imide)s. These materials exhibit ordered layer structures and are significant in the development of polymers with special physical properties (Abajo et al., 1997).
Use in Photosetting Cholesteric Polyesters
1,5-Dihydroxynaphthalene derivatives are incorporated in the synthesis of photosetting cholesteric polyesters. These polyesters exhibit unique textures and photochemical behaviors, highlighting their potential in advanced material applications like optoelectronics or responsive materials (Sapich et al., 1998).
Role in LC-Polyimides and Poly(ester-imide) Synthesis
The compound is key in preparing dicarboxylic acids used in synthesizing liquid-crystalline polyimides and poly(ester-imide)s. These polymers, characterized by high crystallinity and specific physical properties, are essential in the development of high-performance materials (Kricheldorf et al., 1993).
Photoluminescent Aluminum Complexes
1,5-Dihydroxynaphthalene is used in enzymatic polymerization to produce photoluminescent aluminum complexes. These complexes have potential applications in the field of photonics, especially in the development of new luminescent materials (Yamaguchi & Yamamoto, 2004).
将来の方向性
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid has potential applications in the construction of organic frameworks due to its strong dispersive interactions and high concentrations of cations . Its use in the formation of coordination polymers with various metal ions suggests potential applications in materials science .
特性
IUPAC Name |
1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O6/c13-9-5-1-3-7(11(15)16)10(14)6(5)2-4-8(9)12(17)18/h1-4,13-14H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUDMFCCNVDITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296403 | |
| Record name | 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid | |
CAS RN |
25543-68-4 | |
| Record name | NSC109127 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)
![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)
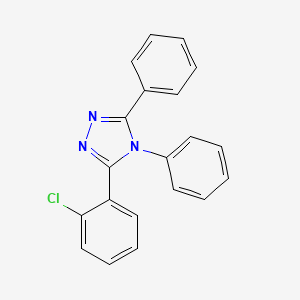
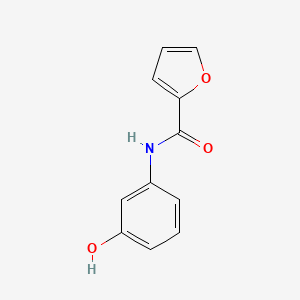
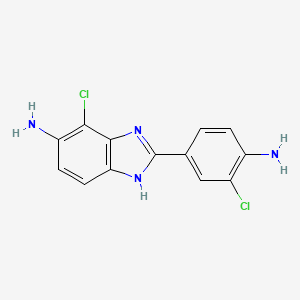
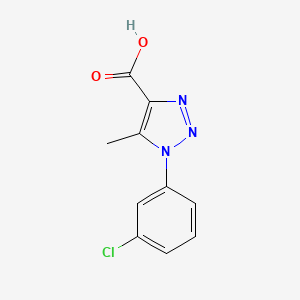
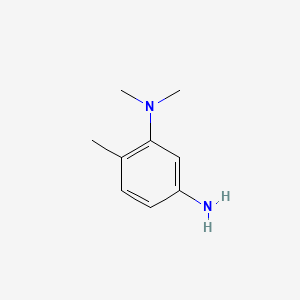
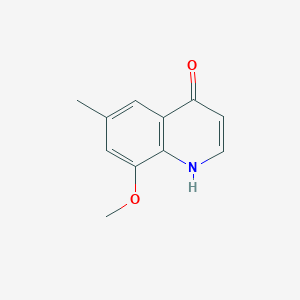
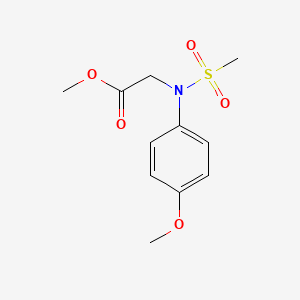
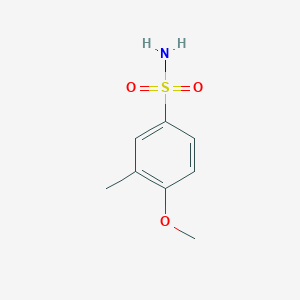

![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)
